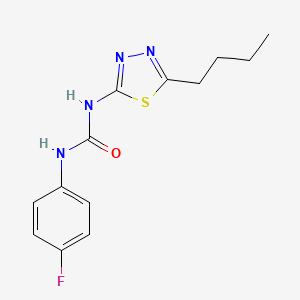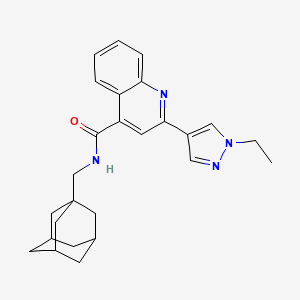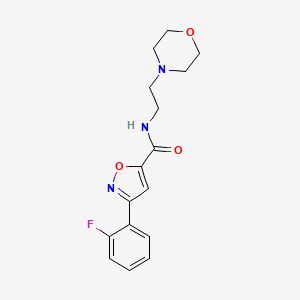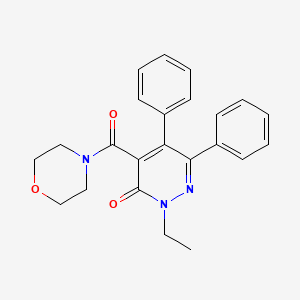
1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea
Overview
Description
1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea typically involves the reaction of 5-butyl-1,3,4-thiadiazole-2-amine with 4-fluorophenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis might be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.
Chemical Reactions Analysis
Types of Reactions
1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides such as lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution could result in various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound with antimicrobial, antifungal, or anticancer properties.
Medicine: As a lead compound for the development of new pharmaceuticals.
Industry: As a component in the formulation of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea depends on its specific application. In biological systems, it might interact with specific enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The thiadiazole ring and the fluorophenyl group are likely to play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-phenylurea: Lacks the fluorine atom on the phenyl ring.
1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(4-chlorophenyl)urea: Contains a chlorine atom instead of fluorine.
1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(4-methylphenyl)urea: Contains a methyl group instead of fluorine.
Uniqueness
The presence of the fluorine atom in 1-(5-Butyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea can significantly influence its chemical and biological properties. Fluorine is known to enhance the metabolic stability and bioavailability of compounds, making this compound potentially more effective in its applications compared to its non-fluorinated analogs.
Properties
IUPAC Name |
1-(5-butyl-1,3,4-thiadiazol-2-yl)-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FN4OS/c1-2-3-4-11-17-18-13(20-11)16-12(19)15-10-7-5-9(14)6-8-10/h5-8H,2-4H2,1H3,(H2,15,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USRULDPNILOGKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NN=C(S1)NC(=O)NC2=CC=C(C=C2)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(phenylthio)ethyl]-2-naphthalenesulfonamide](/img/structure/B4578999.png)
![N-{2-METHYL-3-[5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-1-YL]PROPYL}-N'-(1-NAPHTHYL)UREA](/img/structure/B4579010.png)
![2-CHLORO-4-FLUOROBENZYL [4-ISOPROPYL-5-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHEN-3-YL)-4H-1,2,4-TRIAZOL-3-YL] SULFIDE](/img/structure/B4579028.png)
![(5Z)-1-(4-methylphenyl)-5-[(3-phenoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B4579036.png)
![N-(3-nitrophenyl)-N'-[2-(phenylthio)phenyl]thiourea](/img/structure/B4579041.png)
![4-[3-(2-phenoxyethoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4579043.png)
![4-{[3-(4-methoxyphenyl)-4,5-dihydro-5-isoxazolyl]carbonyl}morpholine](/img/structure/B4579046.png)
![3-ethyl-1-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4579053.png)



![2-{[5,6-DIMETHYL-7-(3-PYRIDYL)-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]AMINO}-1-ETHANOL](/img/structure/B4579096.png)

![2-nitro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4579101.png)
